7-chloro-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features both indole and quinazoline moieties, making it a significant subject of study due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . The quinazoline moiety can be introduced through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium or platinum, and employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione undergoes various chemical reactions, including:
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the indole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens (chlorine, bromine), alkyl halides
Major Products
The major products formed from these reactions include various substituted quinazoline and indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anti-cancer agents, share the quinazoline structure.
Uniqueness
7-Chloro-3’-(4-methoxyphenyl)-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with multiple molecular targets, enhancing its potential as a versatile compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
7-chloro-3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C22H16ClN3O3/c1-29-14-11-9-13(10-12-14)26-20(27)15-5-2-3-8-18(15)25-22(26)16-6-4-7-17(23)19(16)24-21(22)28/h2-12,25H,1H3,(H,24,28) |
InChI Key |
IWPAONXUCUTIEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=C(C(=CC=C5)Cl)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.